molecular formula C15H21BFNO4S B8124219 N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide

N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide

Cat. No.: B8124219
M. Wt: 341.2 g/mol
InChI Key: GGGHTZWGDAPOCB-UHFFFAOYSA-N
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Description

N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted aromatic ring, a boronic ester, and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Boronic acids or boronate esters.

    Reduction: Amines or reduced sulfonamide derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide serves as a versatile intermediate for the construction of complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology and Medicine

The compound’s unique structure, including the fluoro and sulfonamide groups, makes it a candidate for drug development. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals, while sulfonamides are known for their antibacterial and diuretic properties.

Industry

In materials science, this compound can be used in the synthesis of advanced polymers and materials with specific electronic or optical properties. Its boronic ester group can participate in polymerization reactions, leading to the formation of boron-containing polymers with unique characteristics.

Mechanism of Action

The mechanism by which N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide exerts its effects depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity to biological targets, while the sulfonamide group can mimic natural substrates or inhibitors.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide: Similar in structure but with an ethanesulfonamide group instead of a cyclopropanesulfonamide.

    4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide: Another boronic ester derivative with a different substitution pattern.

Uniqueness

N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide is unique due to its combination of a fluoro-substituted aromatic ring, a boronic ester, and a cyclopropanesulfonamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for diverse applications in research and industry.

Properties

IUPAC Name

N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BFNO4S/c1-14(2)15(3,4)22-16(21-14)12-8-5-10(9-13(12)17)18-23(19,20)11-6-7-11/h5,8-9,11,18H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGHTZWGDAPOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NS(=O)(=O)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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